1-(isoquinoline-5-sulfonyl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(isoquinoline-5-sulfonyl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide hydrochloride is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes an isoquinoline sulfonyl group, a piperidine ring, and a carboxamide moiety. It is often used in various chemical and biological studies due to its potential biological activities.
Preparation Methods
The synthesis of 1-(isoquinoline-5-sulfonyl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide hydrochloride typically involves multiple steps, including the formation of the isoquinoline sulfonyl group, the introduction of the piperidine ring, and the coupling with the carboxamide moiety. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
1-(isoquinoline-5-sulfonyl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(isoquinoline-5-sulfonyl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is conducted to explore its potential therapeutic applications, such as its role in modulating specific molecular targets.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(isoquinoline-5-sulfonyl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to modulation of their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
1-(isoquinoline-5-sulfonyl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide hydrochloride can be compared with other similar compounds, such as:
- 1-(isoquinoline-5-sulfonyl)-N-[4-(methyl)phenyl]piperidine-4-carboxamide hydrochloride
- 1-(isoquinoline-5-sulfonyl)-N-[4-(ethyl)phenyl]piperidine-4-carboxamide hydrochloride These compounds share similar structural features but differ in the substituents attached to the phenyl ring. The uniqueness of this compound lies in its specific substituent, which can influence its biological activity and chemical properties.
Biological Activity
The compound 1-(isoquinoline-5-sulfonyl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide hydrochloride is a derivative of isoquinoline and piperidine known for its diverse biological activities. This article synthesizes current research findings on its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory activities.
- Molecular Formula : C20H25N2O3S·HCl
- Molecular Weight : 375.482 g/mol
- Density : 1.174 g/cm³
- Boiling Point : 541.2 °C at 760 mmHg
- Melting Point : Not available
Antibacterial Activity
Recent studies have demonstrated that compounds containing the isoquinoline moiety exhibit significant antibacterial properties. For instance, a series of synthesized compounds similar to the target compound showed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The activity is often quantified using Minimum Inhibitory Concentration (MIC) values.
Compound | MIC (µM) | Target Bacteria |
---|---|---|
7l | 2.14 | Salmonella typhi |
7m | 0.63 | Bacillus subtilis |
Reference | 21.25 | Thiourea |
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promising results in inhibiting acetylcholinesterase (AChE) and urease activities:
- AChE Inhibition : Compounds related to isoquinoline derivatives have been reported to possess strong AChE inhibitory activity, which is crucial for treating Alzheimer's disease and other cognitive disorders.
- Urease Inhibition : The target compound demonstrated significant urease inhibition, with IC50 values indicating high potency compared to standard inhibitors .
Anticancer Potential
Isoquinoline derivatives are increasingly recognized for their anticancer properties. The compound's ability to inhibit Akt (Protein Kinase B) has been highlighted in recent patents, suggesting its utility in treating various neoplasms linked to Akt activation . The inhibition of this pathway can lead to reduced tumor growth and increased apoptosis in cancer cells.
Case Studies and Research Findings
- Study on Antibacterial Activity : A recent study synthesized several isoquinoline derivatives and tested their antibacterial efficacy against common pathogens. The results indicated that specific structural modifications enhanced their antibacterial potency significantly compared to traditional antibiotics .
- Enzyme Inhibition Research : Another study focused on the enzyme inhibitory effects of piperidine derivatives, revealing that modifications similar to those in the target compound led to improved AChE inhibition .
- Anticancer Activity Evaluation : Research conducted on isoquinoline-based compounds demonstrated their potential as effective agents in inhibiting cancer cell proliferation through modulation of the PI3K/Akt signaling pathway .
Properties
IUPAC Name |
1-isoquinolin-5-ylsulfonyl-N-(4-propan-2-ylphenyl)piperidine-4-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S.ClH/c1-17(2)18-6-8-21(9-7-18)26-24(28)19-11-14-27(15-12-19)31(29,30)23-5-3-4-20-16-25-13-10-22(20)23;/h3-10,13,16-17,19H,11-12,14-15H2,1-2H3,(H,26,28);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSDLTBDQIRKKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC4=C3C=CN=C4.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.